1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide
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Description
1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H30N4O2 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.23687621 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies and Metabolism
Research on novel anaplastic lymphoma kinase (ALK) inhibitors has identified compounds with potential cancer treatment applications. These studies have investigated the pharmacokinetics, including hydrolysis-mediated clearance, and enzymatic stability, aiming to optimize the balance between stability in plasma and potency against ALK. Efforts to minimize enzymatic hydrolysis led to the discovery of several analogs with improved in vivo stability. However, these more stable compounds often showed reduced potency, highlighting the challenges in drug development for cancer therapy (Teffera et al., 2013).
Medicinal Chemistry Strategies
In the development of androgen receptor antagonists for castration-resistant prostate cancer (CRPC), strategies to avoid rapid metabolism by aldehyde oxidase (AO) have been explored. By altering the heterocycle or blocking the reactive site, researchers have successfully reduced AO-mediated oxidation, which could have implications for other drug discovery programs aiming to improve the metabolic stability of therapeutic agents (Linton et al., 2011).
Conformational Analysis and Design
The study of thioperamide, a potent H3-receptor antagonist, has provided insights into the design of new antagonists using its structure as a template. Conformational analysis, including minimum-energy conformations and molecular mechanics, has been utilized to understand the structural basis of its activity and guide the development of novel H3-receptor antagonists (Plazzi et al., 1997).
Cyclization Reactions and Synthesis
The cyclization of α-(N-acyl-hydroxyamino) acid esters has been investigated for the synthesis of imidazolidine-4-one derivatives and 2,5-piperazinedione derivatives. This research highlights the potential of cyclization reactions in creating structurally diverse compounds for pharmaceutical applications (Shin et al., 1975).
Mixed Ligand Complexes
Studies on mixed ligand fac-tricarbonyl complexes have explored the synthesis and potential applications of bioactive molecule labeling. This [2 + 1] approach enables the labeling of molecules with specific donor sites, influencing the physico-chemical properties of the conjugates, which could have implications for diagnostic imaging and targeted therapy (Mundwiler et al., 2004).
Properties
IUPAC Name |
1-cyclopentyl-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-14(2)11-22-13-20-9-17(22)10-21-19(25)15-7-8-18(24)23(12-15)16-5-3-4-6-16/h9,13-16H,3-8,10-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXVAQBLQVHTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CNC(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.